REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].CN(C=N[C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([O:22]C)=[O:21])=[N:15][CH:16]=1)C>O>[OH:2][C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([OH:22])=[O:21])=[N:15][CH:16]=1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
103.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is heated at the boil for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
The residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
=2.19 min (method A)
|
Duration
|
2.19 min
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |